Cas no 1968-13-4 (6-methoxy-2-methyl-1H-Indole)

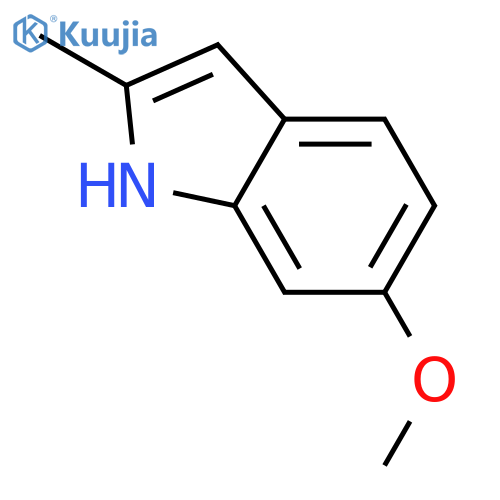

6-methoxy-2-methyl-1H-Indole structure

商品名:6-methoxy-2-methyl-1H-Indole

6-methoxy-2-methyl-1H-Indole 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-2-methyl-1H-Indole

- 1H-Indole,6-methoxy-2-methyl-

- 1H-Indole,6-methoxy-2-methyl

- 2-methyl-6-methoxy-1H-indole

- 2-Methyl-6-methoxyindole

- 6-methoxy-2-methylindole

- 6-OMe-indole

- methoxy-6 methyl-2 indole

- NFQLMUSRHJTMTB-UHFFFAOYSA-N

- BAA96813

- AS-39019

- CS-0061339

- DTXSID70445621

- MFCD09038152

- EN300-261635

- 2-Methyl-6-methoxyindol

- 1H-Indole, 6-methoxy-2-methyl-

- AMY9915

- SCHEMBL435522

- SB15188

- 1968-13-4

- AKOS006237882

- DB-263923

-

- MDL: MFCD09038152

- インチ: InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3

- InChIKey: NFQLMUSRHJTMTB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C(C=C2)OC)N1

計算された属性

- せいみつぶんしりょう: 161.08400

- どういたいしつりょう: 161.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 25.02000

- LogP: 2.48490

6-methoxy-2-methyl-1H-Indole セキュリティ情報

6-methoxy-2-methyl-1H-Indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-methoxy-2-methyl-1H-Indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-261635-1.0g |

6-methoxy-2-methyl-1H-indole |

1968-13-4 | 95% | 1.0g |

$342.0 | 2024-06-18 | |

| Enamine | EN300-261635-0.1g |

6-methoxy-2-methyl-1H-indole |

1968-13-4 | 95% | 0.1g |

$89.0 | 2024-06-18 | |

| Enamine | EN300-261635-5.0g |

6-methoxy-2-methyl-1H-indole |

1968-13-4 | 95% | 5.0g |

$991.0 | 2024-06-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-5g |

6-Methoxy-2-methyl-1H-indole |

1968-13-4 | 96% | 5g |

¥13902.86 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-100mg |

6-Methoxy-2-methyl-1H-indole |

1968-13-4 | 96% | 100mg |

¥1197.92 | 2025-01-22 | |

| eNovation Chemicals LLC | Y0994680-5g |

6-Methoxy-2-methyl-1H-indole |

1968-13-4 | 95% | 5g |

$1000 | 2024-08-02 | |

| Chemenu | CM146445-1g |

6-Methoxy-2-methyl-1H-indole |

1968-13-4 | 95% | 1g |

$*** | 2023-03-31 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-5g |

6-Methoxy-2-methyl-1H-indole |

1968-13-4 | 96% | 5g |

8904.45CNY | 2021-05-08 | |

| eNovation Chemicals LLC | K09380-1g |

6-methoxy-2-methyl-1H-Indole |

1968-13-4 | 95% | 1g |

$430 | 2024-07-28 | |

| eNovation Chemicals LLC | K09380-5g |

6-methoxy-2-methyl-1H-Indole |

1968-13-4 | 95% | 5g |

$1250 | 2024-07-28 |

6-methoxy-2-methyl-1H-Indole 関連文献

-

Zisheng Zheng,Lina Tang,Yanfeng Fan,Xiuxiang Qi,Yunfei Du,Daisy Zhang-Negrerie Org. Biomol. Chem. 2011 9 3714

1968-13-4 (6-methoxy-2-methyl-1H-Indole) 関連製品

- 31835-53-7(4-Methoxy-2-methylquinoline)

- 19490-87-0(7-methoxy-2-methyl-quinoline)

- 1076-74-0(5-methoxy-2-methyl-1H-indole)

- 1078-28-0(6-Methoxyquinaldine)

- 79205-04-2(5-Methoxy-2-methylquinoline)

- 54584-22-4(2-Methyl-1H-indol-6-ol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 42464-96-0(NNMTi)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1968-13-4)6-methoxy-2-methyl-1H-Indole

清らかである:99%/99%/99%

はかる:5.0g/10.0g/25.0g

価格 ($):578.0/1157.0/2313.0